molecular formula C8H7IO4 B1451593 Methyl 3,5-dihydroxy-4-iodobenzoate CAS No. 338454-02-7

Methyl 3,5-dihydroxy-4-iodobenzoate

Cat. No. B1451593
M. Wt: 294.04 g/mol
InChI Key: CONSJSAOECUWLV-UHFFFAOYSA-N
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Description

“Methyl 3,5-dihydroxy-4-iodobenzoate” is an organic compound with the molecular formula C8H7IO4 . It is a derivative of benzoic acid and belongs to the class of dihydroxybenzoic acid esters.


Synthesis Analysis

The synthesis of “Methyl 3,5-dihydroxy-4-iodobenzoate” involves a reaction with hydrogen chloride, iodine, and sodium bicarbonate in methanol . The reaction is quenched to pH 2 with HCl (37%) and then allowed to warm to room temperature. The reaction is concentrated to dryness and recrystallized from methanol-water .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-dihydroxy-4-iodobenzoate” is represented by the InChI code 1S/C8H7IO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 . The average mass is 294.043 Da and the monoisotopic mass is 293.938904 Da .


Physical And Chemical Properties Analysis

“Methyl 3,5-dihydroxy-4-iodobenzoate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.33 mg/ml .

Scientific Research Applications

  • Organic Synthesis

    • Methyl 3,5-dihydroxy-4-iodobenzoate is a useful intermediate for pharmaceutical and organic synthesis .
  • Rechargeable Batteries

    • Methyl 3,5-dihydroxy-4-iodobenzoate has been used in the development of greener and better devices for rechargeable batteries .
    • The outcomes of this application would be the development of more environmentally friendly and efficient rechargeable batteries .
  • Pharmaceuticals

    • Methyl 3,5-dihydroxy-4-iodobenzoate may be used in the synthesis of pharmaceuticals .
    • The outcomes of this application would depend on the specific pharmaceutical synthesis process in which this compound is used .
  • Material Science

    • Methyl 3,5-dihydroxy-4-iodobenzoate may be used in the field of material science .
    • The outcomes of this application would depend on the specific material science process in which this compound is used .
  • Chemical Synthesis

    • Methyl 3,5-dihydroxy-4-iodobenzoate may be used as a building block in the synthesis of various chemical compounds .
    • The outcomes of this application would depend on the specific chemical synthesis process in which this compound is used .
  • Research Material

    • Methyl 3,5-dihydroxy-4-iodobenzoate may be used as a research material in laboratories .
    • The outcomes of this application would depend on the specific research process in which this compound is used .

Safety And Hazards

“Methyl 3,5-dihydroxy-4-iodobenzoate” is classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 3,5-dihydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONSJSAOECUWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669828
Record name Methyl 3,5-dihydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dihydroxy-4-iodobenzoate

CAS RN

338454-02-7
Record name Methyl 3,5-dihydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Cao, P Chen, Y Tang - Journal of Natural Products, 2020 - ACS Publications
The first total synthesis of isohericenone J is reported. Key features of this synthetic strategy are a Friedel–Crafts reaction to construct the isobenzofuranone unit and a Pd-catalyzed …
Number of citations: 8 pubs.acs.org
B Bhukya, A Shukla, V Chaturvedi, P Trivedi… - Bioorganic …, 2020 - Elsevier
As a part of our drug discovery program for anti-tubercular agents, a total of seventeen 2, 3-diaryl benzofuran hybrids were designed, synthesized and screened for their anti-tubercular …
Number of citations: 12 www.sciencedirect.com
SE Butt - 2023 - pure.hud.ac.uk
Copyright statement i. The author of this thesis (including any appendices and/or schedules to this thesis) owns any copyright in it (the “Copyright”) and s/he has given The University of …
Number of citations: 2 pure.hud.ac.uk
BM Bembenek, MMS Petersen, JA Lilly… - The Journal of …, 2021 - ACS Publications
Synthetic methodology utilizing two aryne intermediates (ie, a formal benzdiyne) enables the rapid generation of structurally complex molecules with diverse functionality. This report …
Number of citations: 6 pubs.acs.org
T Chidley - 2021 - uwspace.uwaterloo.ca
The application of hypervalent iodine (HVI) reagents in the field of organic chemistry has emerged as a viable option for many different useful organic transformations. There have been …
Number of citations: 0 uwspace.uwaterloo.ca
MA Berliner, EM Cordi, JR Dunetz… - … Process Research & …, 2010 - ACS Publications
The Sonogashira reaction of terminal alkynes and ortho-halophenols with subsequent cyclization is a well-precedented method for the synthesis of substituted benzofurans. Here we …
Number of citations: 35 pubs.acs.org
WC Gao, ZY Xiong, S Pirhaghani, T Wirth - Synthesis, 2019 - thieme-connect.com
The enantioselective electrochemical lactonization of diketo acid derivatives using chiral iodoarenes as redox mediators is reported for the first time. Good to high stereoselectivities are …
Number of citations: 54 www.thieme-connect.com

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